3-(1h-Imidazol-1-yl)-2-(methylamino)propanoic acid

Description

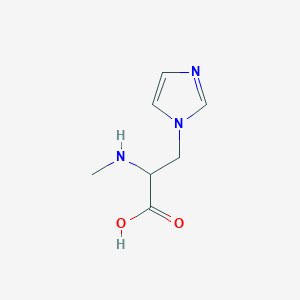

3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid is a structurally unique compound featuring an imidazole ring linked to a propanoic acid backbone via a nitrogen atom at position 1, with a methylamino group at the α-carbon (position 2).

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-imidazol-1-yl-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)4-10-3-2-9-5-10/h2-3,5-6,8H,4H2,1H3,(H,11,12) |

InChI Key |

ALTHEZMCBKZMRO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CN1C=CN=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid typically involves the formation of the imidazole ring followed by the introduction of the methylamino group. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the methylamino group.

Scientific Research Applications

3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the methylamino group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid and related compounds:

Pharmacological and Metabolic Profiles

- Target Compound: The methylamino group may enhance metabolic stability compared to ester or thioether analogs, while the carboxylic acid facilitates renal excretion. Its imidazole moiety could interact with cytochrome P450 enzymes or histamine receptors .

- Thioether Prodrugs : Exhibit mitochondria-targeted antioxidant activity by conjugating methimazole to lipophilic carriers, improving tissue penetration .

- Triazole and Tetrazole Derivatives : Demonstrate enhanced bioavailability and resistance to hydrolysis, making them suitable for oral administration .

Structure-Activity Relationships (SAR)

- Imidazole vs. Triazole : Replacing imidazole with triazole () reduces basicity but increases metabolic resistance, affecting target selectivity .

- Amino Group Modifications: Methylamino substitution (target compound) vs. isopropylamino () alters steric hindrance and hydrogen-bonding capacity, impacting receptor affinity.

- Backbone Flexibility: Propanoic acid derivatives with shorter chains (e.g., 3-(1H-imidazol-1-yl)propanoic acid) exhibit reduced steric constraints compared to bulkier analogs like FMOC-protected versions .

Biological Activity

3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid, also known as methylhistidine, is an amino acid derivative that has garnered attention for its potential biological activities. Its structural features, including the imidazole ring, suggest various interactions with biological systems, potentially influencing metabolic pathways and exhibiting pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- CAS Number : 2794718

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that compounds with imidazole rings often show significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related imidazole derivatives ranged from to against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- A related study indicated that certain imidazole-based compounds exhibited activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from to .

Anticancer Potential

The compound's structure suggests potential interactions with cellular pathways involved in cancer progression:

- Research into similar compounds has shown that imidazole derivatives can inhibit key proteins involved in cell division, leading to apoptosis in cancer cells .

- The discovery of novel inhibitors targeting centrosomal amplification in cancer cells has been linked to compounds with similar structural motifs, suggesting a pathway for further exploration of methylhistidine derivatives in cancer therapy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Methylhistidine | 0.0195 | E. coli |

| Compound A | 0.0048 | Bacillus mycoides |

| Compound B | 0.039 | Candida albicans |

This study highlighted the compound's potential as a therapeutic agent against common bacterial pathogens.

Study 2: Anticancer Activity

In a separate investigation, methylhistidine was tested for its effects on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 20 | Inhibition of cell cycle progression |

These findings suggest that methylhistidine may induce programmed cell death in certain cancer cell types, warranting further investigation into its mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.